molecular formula C20H20BrN5O2 B2905748 2-bromo-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide CAS No. 2034601-29-9

2-bromo-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide

Cat. No.: B2905748
CAS No.: 2034601-29-9
M. Wt: 442.317
InChI Key: LWZGKGBETHVDAU-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide is a sophisticated chemical compound designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This molecule features a multi-component structure that includes a pyrazole core substituted with cyclopropyl and pyrazinyl groups, linked via an ethyl spacer to a 2-bromo-5-methoxybenzamide moiety. The presence of these distinct pharmacophores suggests potential for diverse target engagement. The pyrazole ring is a privileged scaffold in medicinal chemistry, known for its prevalence in biologically active compounds . The pyrazine and bromo-methoxybenzamide components further enhance the molecule's value as a complex building block for the synthesis of novel compound libraries. Researchers can utilize this compound in high-throughput screening campaigns, structure-activity relationship (SAR) studies, and as a key intermediate in the development of potential therapeutic agents. Its complex structure makes it a valuable probe for investigating enzyme inhibition, receptor-ligand interactions, and other biochemical pathways. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-bromo-N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN5O2/c1-28-14-4-5-16(21)15(10-14)20(27)24-8-9-26-19(13-2-3-13)11-17(25-26)18-12-22-6-7-23-18/h4-7,10-13H,2-3,8-9H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZGKGBETHVDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCCN2C(=CC(=N2)C3=NC=CN=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-bromo-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide is a synthetic derivative that belongs to the class of benzamides and pyrazole-containing compounds. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C16H19BrN4O2C_{16}H_{19}BrN_{4}O_{2}, with a molecular weight of approximately 373.25 g/mol. The presence of the bromine atom, methoxy group, and pyrazole moiety contributes to its unique biological profile.

Pharmacological Activity

Recent studies have indicated that pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antitumor, and antimicrobial effects. The specific compound has shown promising results in various assays:

Antitumor Activity

Research has demonstrated that pyrazole derivatives can inhibit the proliferation of cancer cells. For instance:

  • Mechanism : The compound may exert its antitumor effects by inducing apoptosis in cancer cells and inhibiting key signaling pathways involved in cell survival.
  • Case Study : In vitro studies using human cancer cell lines (e.g., breast cancer and osteosarcoma) revealed that compounds structurally similar to this compound significantly reduced cell viability at micromolar concentrations .

Anti-inflammatory Effects

Benzamide derivatives have been reported to possess anti-inflammatory properties:

  • Mechanism : The inhibition of pro-inflammatory cytokines and enzymes such as COX-2 has been observed in related compounds.
  • Case Study : A related benzamide was shown to reduce the expression of inflammatory markers in animal models of arthritis, suggesting potential applications for inflammatory diseases .

Research Findings

Biological ActivityMechanism of ActionReference
AntitumorInduction of apoptosis; inhibition of survival pathways
Anti-inflammatoryInhibition of cytokines; reduction of COX-2 expression
AntimicrobialDisruption of bacterial cell membranes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Bromo-2-Chloro-N-(2-(5-Cyclopropyl-3-(Pyrazin-2-yl)-1H-Pyrazol-1-yl)ethyl)Benzamide

  • Structural Differences : Replaces the methoxy group at position 5 with chlorine.
  • Data: No explicit pharmacological data are available, but the chloro-substituted analog is reported in earlier literature (2004), suggesting its exploration as a lead compound .

2-Bromo-5-Methoxy-N-((2-(1-Methyl-1H-Pyrazol-4-yl)Pyridin-3-yl)Methyl)Benzamide

  • Structural Differences :
    • Pyrazole substituent: 1-methylpyrazole vs. 5-cyclopropylpyrazine-pyrazole.
    • Linker: Methylpyridine spacer vs. ethyl-pyrazole linker.
  • Molecular Properties :

    Parameter Value
    Molecular Formula C₁₈H₁₇BrN₄O₂
    Molecular Weight 401.3 g/mol
    SMILES COc1ccc(Br)c(C(=O)NCc2cccnc2-c2cnn(C)c2)c1

Pyrazolo-Pyrazine Derivatives from Patent Literature

  • Examples :
    • 2-(4-Ethyl-6-Methylpyrazolo[1,5-a]Pyrazin-2-yl)-7-[1-(3-Fluoropropyl)Piperidin-4-yl]-4H-Pyrido[1,2-a]Pyrimidin-4-one
    • 2-(4,6-Dimethylpyrazolo[1,5-a]Pyrazin-2-yl)-7-[(3R)-4-[2-(2-Hydroxyethoxy)Ethyl]-3-Methylpiperazin-1-yl]-9-Methyl-4H-Pyrido[1,2-a]Pyrimidin-4-one
  • Comparison: These compounds exhibit fused pyrazolo-pyrazine cores and extended heterocyclic systems, enhancing rigidity and target engagement. Their piperazine/pyrimidinone moieties suggest optimization for kinase inhibition (e.g., JAK/STAT pathways), contrasting with the simpler benzamide scaffold of the target compound .

Research Implications

The target compound’s unique substitution pattern positions it between early analogs (e.g., chloro derivatives) and advanced heterocyclic systems (e.g., patent compounds). Future studies should focus on:

  • Solubility Optimization : Introducing polar groups while retaining cyclopropyl-pyrazine interactions.
  • Kinase Profiling : Comparative assays against related compounds to identify selectivity trends.
  • Synthetic Feasibility : Balancing complexity and yield, particularly compared to patent derivatives .

Q & A

Q. What are the critical steps in synthesizing 2-bromo-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide?

The synthesis involves multi-step organic reactions:

  • Step 1: Preparation of the pyrazole-ethylamine intermediate via nucleophilic substitution or coupling reactions. Protecting groups (e.g., tert-butoxycarbonyl, BOC) may be required to prevent side reactions during functionalization of the pyrazole ring .
  • Step 2: Coupling the benzamide moiety (2-bromo-5-methoxybenzoic acid) with the pyrazole-ethylamine intermediate using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Step 3: Final purification via column chromatography or recrystallization, with yields optimized by controlling solvent polarity (e.g., ethanol/dichloromethane mixtures) and reaction temperature (typically 0–25°C) .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Peaks for the methoxy group (~δ 3.8 ppm), pyrazine protons (~δ 8.5–9.0 ppm), and cyclopropyl protons (~δ 1.0–1.5 ppm) confirm substituent positions .
    • 13C NMR: Carbon signals for the benzamide carbonyl (~δ 165–170 ppm) and pyrazole carbons (~δ 140–150 ppm) validate backbone connectivity .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+) with <5 ppm error .
  • High-Performance Liquid Chromatography (HPLC): Purity >95% is verified using a C18 column with acetonitrile/water gradients .

Q. What preliminary biological assays are recommended to explore its pharmacological potential?

  • Kinase Inhibition Assays: Test against kinases (e.g., EGFR, VEGFR) due to structural similarity to pyrazine-containing kinase inhibitors .
  • Antimicrobial Screening: Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria, leveraging the bromine substituent’s role in membrane disruption .
  • Cytotoxicity Profiling: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptotic activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for derivatives of this compound?

  • Hypothesis: Conflicting SAR data (e.g., cyclopropyl vs. methyl substituents) may arise from differences in target binding pocket flexibility or off-target effects.
  • Methodology:
    • Perform competitive binding assays with radiolabeled ligands to validate target specificity .
    • Use molecular dynamics simulations to model substituent interactions with hydrophobic pockets (e.g., cyclopropyl’s steric effects) .
    • Cross-reference cytotoxicity data with transcriptomic profiling to identify unintended pathways .

Q. What computational strategies optimize the compound’s pharmacokinetic properties?

  • ADMET Prediction: Tools like SwissADME predict logP (~3.5–4.0) and solubility (<10 µM), highlighting the need for prodrug strategies (e.g., esterification of the methoxy group) .
  • Quantum Mechanics/Molecular Mechanics (QM/MM): Model electron distribution to guide bromine replacement (e.g., with -CF3 for enhanced metabolic stability) .
  • Free Energy Perturbation (FEP): Calculate binding affinity changes for pyrazine-to-pyridine substitutions .

Q. How can synthetic routes be optimized to scale up production for in vivo studies?

  • Key Challenges: Low yields in pyrazole-ethylamine coupling (~40–50%) and purification bottlenecks .
  • Solutions:
    • Replace traditional column chromatography with flow chemistry for continuous purification .
    • Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 12 hours for cyclopropane functionalization) .
    • Optimize solvent recycling (e.g., ethanol recovery via distillation) to reduce costs .

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